(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal
Description
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-12)5-8-3-2-4-9(10(8)13)11(14)15/h2-6,13H,1H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNALSQSWIKFRE-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)[N+](=O)[O-])O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)[N+](=O)[O-])O)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal typically involves the nitration of salicylaldehyde followed by an aldol condensation reaction. The nitration process involves the reaction of salicylaldehyde with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-hydroxy-3-nitrobenzaldehyde . This intermediate is then subjected to an aldol condensation with acetone in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group in (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enoic acid.
Reduction: (2E)-3-(2-amino-3-hydroxyphenyl)-2-methylprop-2-enal.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets due to the presence of a nitro group, which is known to enhance biological activity in related compounds.
Case Study: Antioxidant Activity
A study demonstrated that derivatives of similar structures exhibit significant antioxidant properties. The mechanism involves the activation of the NRF2 pathway, which plays a crucial role in cellular defense against oxidative stress. This suggests potential applications in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .
Organic Synthesis
(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, including Michael addition and aldol condensation, makes it valuable for synthesizing more complex molecules.
Data Table: Synthetic Reactions Involving (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal
| Reaction Type | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Michael Addition | Base-catalyzed | β-nitroalkene | 85 |
| Aldol Condensation | Acidic conditions | β-hydroxyaldehyde | 78 |
| Diels-Alder Reaction | Heat | Cyclohexene derivative | 90 |
These reactions highlight the compound's versatility and importance in synthetic organic chemistry.
Material Science
Recent studies suggest that (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal can be utilized in developing polymeric materials due to its reactive aldehyde group. This property allows it to participate in cross-linking reactions, enhancing the mechanical properties of polymers.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. For instance, when used in epoxy resins, it increased the tensile strength by approximately 20% compared to standard formulations .
Mechanism of Action
The mechanism of action of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The hydroxy group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and functional attributes of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal with analogous compounds:
Structural and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound reduces electron density on the phenyl ring, making it less reactive toward electrophilic substitution compared to methoxy or methylthio derivatives .
- Hydrogen Bonding : The hydroxyl group enables intramolecular H-bonding (as seen in chalcone derivatives), stabilizing the molecular conformation and influencing crystal packing . In contrast, thioether or methoxy substituents lack this capability.
Crystallographic and Spectroscopic Insights
- Crystal Packing : Chalcone derivatives like (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibit intermolecular F⋯H and O⋯H interactions, stabilizing the lattice . Similar behavior is anticipated for the target compound due to its hydroxyl and nitro groups.
- Spectroscopy : ¹H NMR of related compounds (e.g., (2E)-3-(4-methoxyphenyl)-2-methylprop-2-enal) shows deshielded aldehyde protons (~9.5–10 ppm) and aromatic resonances influenced by substituents . ¹⁹F NMR data for fluorinated analogs highlight the utility of fluorine as a probe in metabolic studies .
Biological Activity
Overview
(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal, also known as a nitrophenol derivative, is an organic compound characterized by its unique combination of functional groups, including a hydroxy group, a nitro group, and an aldehyde moiety. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.18 g/mol
- Chemical Structure : The compound features a conjugated system that enhances its reactivity and potential biological interactions.
The biological activity of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby disrupting their catalytic functions.
- Antioxidant Activity : It may modulate oxidative stress responses through the activation of transcription factors like NRF2, which regulates the expression of antioxidant genes .
- Anticancer Properties : Research indicates that compounds with nitrophenol groups can induce apoptosis in cancer cells by mechanisms such as DNA alkylation and inhibition of microtubule assembly .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of nitrophenol derivatives. For instance, (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal has shown efficacy against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms involved include:
- Induction of Apoptosis : Enhanced caspase-3 activity was observed at concentrations as low as 10 µM, indicating its potential as an apoptosis-inducing agent .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
Neuroprotective Effects
Research suggests that (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal may also offer neuroprotective effects through its antioxidant properties, potentially mitigating oxidative stress-related neuronal damage.
Case Studies
-
Breast Cancer Study : A study involving the treatment of MDA-MB-231 cells with varying concentrations of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations above 5 µM.
Concentration (µM) Viability (%) Apoptosis Induction (Caspase-3 Activity) 0 100 1.0 5 85 1.15 10 70 1.33 20 50 1.57 - Neuroprotection Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels and improved cell survival rates.
Q & A
Q. Basic
- NMR spectroscopy : and NMR identify substituent positions and stereochemistry (e.g., E-configuration of the enal group) .
- IR spectroscopy : Confirms functional groups (e.g., nitro: ~1520 cm, hydroxyl: ~3400 cm) .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Chromatography : HPLC or column chromatography ensures purity (>95%) .
How do the electron-withdrawing nitro and hydroxyl groups influence the compound’s reactivity?
Advanced
The ortho-nitro and hydroxyl groups create electronic effects:
- Nitro group : Enhances electrophilicity at the α,β-unsaturated aldehyde, facilitating nucleophilic additions (e.g., thiols or amines) .
- Hydroxyl group : Participates in intramolecular hydrogen bonding, stabilizing intermediates and directing regioselectivity in cyclization reactions .
Reactivity can be modulated by adjusting solvent polarity (e.g., DMF for polar transition states) .
How can researchers resolve contradictions in reported synthetic yields for similar nitroaromatic compounds?
Advanced
Discrepancies often arise from:
- Impurity of starting materials : Use HPLC-purified reagents .
- Side reactions : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .
- Scale effects : Optimize stirring rate and heat transfer in larger batches .
Controlled reproducibility studies with strict parameter documentation are critical .
What strategies are recommended for elucidating the biological activity of this compound?
Q. Advanced
- In vitro assays : Test enzyme inhibition (e.g., kinases or oxidoreductases) using fluorogenic substrates .
- Comparative studies : Benchmark against structurally similar compounds (e.g., (2E)-3-(4-nitrophenyl)prop-2-enal derivatives) to identify structure-activity relationships .
- Toxicity screening : Use zebrafish embryos or mammalian cell lines to assess cytotoxicity .
How can multi-step synthesis of this compound be designed to minimize side products?
Q. Advanced
- Stepwise protection : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during nitro reduction .
- Flow chemistry : Continuous reactors improve mixing and temperature control for exothermic steps .
- Purification : Employ flash chromatography after each step, using gradients of ethyl acetate/hexane .
What mechanistic insights can be gained from kinetic studies of its reactions?
Q. Advanced
- Rate determination : Use stopped-flow spectroscopy to monitor rapid nucleophilic additions .
- Isotopic labeling : -labeling tracks oxygen transfer in redox reactions involving the nitro group .
- DFT calculations : Predict transition states and activation energies for cycloadditions .
How can computational modeling predict the compound’s interactions with biological targets?
Q. Advanced
- Docking simulations : Use AutoDock Vina to model binding to proteins (e.g., cyclooxygenase-2) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data .
What environmental stability studies are relevant for this compound?
Q. Advanced
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS .
- Hydrolysis : Test stability at pH 3–10 to simulate aquatic conditions .
- Microbial degradation : Use soil microcosms to assess biodegradation rates .
How can tautomeric forms of this compound be distinguished spectroscopically?
Q. Advanced
- Variable-temperature NMR : Detect keto-enol tautomerism by observing proton shifts at 25–80°C .
- X-ray crystallography : Resolve tautomeric states in solid-phase structures .
What strategies enhance regioselectivity in derivatization reactions?
Q. Advanced
- Directing groups : Install temporary substituents (e.g., boronic esters) to guide functionalization .
- Microwave-assisted synthesis : Accelerate reactions to favor kinetic over thermodynamic products .
How can its pharmacological potential be systematically evaluated?
Q. Advanced
- Target profiling : Screen against a panel of 50+ enzymes/receptors using high-throughput assays .
- ADMET prediction : Use SwissADME to estimate bioavailability and metabolic pathways .
- In vivo models : Test anti-inflammatory activity in murine paw edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
